molecular formula C21H13ClN2O B8742120 4-(5-Chloro-3-phenyl-1,6-naphthyridin-2-yl)benzaldehyde CAS No. 917363-90-7

4-(5-Chloro-3-phenyl-1,6-naphthyridin-2-yl)benzaldehyde

Cat. No. B8742120
M. Wt: 344.8 g/mol
InChI Key: CSNAPSRBEMOCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-3-phenyl-1,6-naphthyridin-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C21H13ClN2O and its molecular weight is 344.8 g/mol. The purity is usually 95%.
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properties

CAS RN

917363-90-7

Product Name

4-(5-Chloro-3-phenyl-1,6-naphthyridin-2-yl)benzaldehyde

Molecular Formula

C21H13ClN2O

Molecular Weight

344.8 g/mol

IUPAC Name

4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)benzaldehyde

InChI

InChI=1S/C21H13ClN2O/c22-21-18-12-17(15-4-2-1-3-5-15)20(24-19(18)10-11-23-21)16-8-6-14(13-25)7-9-16/h1-13H

InChI Key

CSNAPSRBEMOCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CN=C(C3=C2)Cl)C4=CC=C(C=C4)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-3 (16 g, 41.1 mMol) in anhydrous 1,4-dioxane (75 mL) at 0° C. was added 3N HCl (27 mL). The reaction was then allowed to reach room temperature and was stirred for around 3 hours. Upon completion, the reaction was quenched with saturated NaHCO3 solution to reach a pH of >7. The product was extracted into ethyl acetate (3×150 mL). The combined organic layers were washed with brine, dried with Na2SO4 and MgSO4, filtered and concentrated in vacuo to yield 4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)benzaldehyde 9-1 as a tan solid. LC/MS (M+1) calculated: 345.8; observed: 345.0
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-3 (5.0 g, 12.9 mmol) in 1,4-dioxane (30 mL) at 0° C. was added 8.5 mL of 3NHCl (25.7 mmol). The mixture was allowed to warm up to room temperature and stirred for 1.3 hr. The reaction was quenched by NaHCO3 (sat) until pF=7-8. The mixture was extracted by EtOAc (×3). The combined organic layers was washed with brine and dried over MgSO4 and concentrated to afford a yellow solid as the desired product A. LC/MS found: M+1=345.1
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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